molecular formula C9H7N3 B116205 1-Propargyl-1H-benzotriazole CAS No. 142321-23-1

1-Propargyl-1H-benzotriazole

Cat. No.: B116205
CAS No.: 142321-23-1
M. Wt: 157.17 g/mol
InChI Key: HGIJKQXOOIWWGO-UHFFFAOYSA-N
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Description

1-Propargyl-1H-benzotriazole is a trisubstituted, alkylated compound . It has a molecular formula of C9H7N3 and an average mass of 157.172 Da .


Synthesis Analysis

This compound can be synthesized from butyllithium and alkyl chloride . It is also used as a reactant for the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .


Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions. It is used in the preparation of clarithromycin analogs via click chemistry as antibacterial agents, Sonogashira coupling, Bronsted superacid-catalyzed reactions, hydroboration, and hydrostannylation reactions .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 302.2±25.0 °C at 760 mmHg, and a flash point of 136.6±23.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.59 .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of Propargylic Amines and Ethers

    1-(α-Aminoalkyl)benzotriazoles react with sodium dialkynyldiethylaluminates to create propargylic amines, including unsubstituted N,N-dialkyl propargylamines. This method also produces propargylic ethers in excellent yields through the reaction of α-benzotriazolyl alkyl ethers and sodium dialkynyldiethylaluminate in the presence of zinc iodide. This synthesis approach is significant as it offers a new method for creating these compounds (Ahn et al., 1999).

  • Preparation of Enediynes, Enynes, and Dienynes

    α-(Benzotriazol-1-yl)Propargyl Ethyl Ethers can be used as precursors to synthesize various compounds like enediynes, enynes, and dienynes. This method involves reactions with propargyl, allyl, and alkyl bromides and subsequent eliminations of the benzotriazolyl group, which leads to the formation of these diverse compounds (Katritzky et al., 1996).

  • Diboron-Mediated N-OH Deoxygenation and Palladium-Catalyzed C-C and C-N Bond Formation

    A new method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles. This technique presents a mild and broadly applicable approach for accessing a variety of new benzotriazoles, demonstrating its versatility in synthetic chemistry (Gurram et al., 2015).

Environmental and Biological Applications

  • Biotransformation in Wastewater Treatment

    In activated sludge, benzotriazoles undergo aerobic biological degradation. This research identifies major transformation products of benzotriazoles in wastewater effluents, highlighting their environmental relevance and showing the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

  • Phototransformation in Aquatic Environments

    The study of the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis (CSIA) reveals insights into its degradation in aquatic environments. The results indicate significant pathways involving aromatic hydroxylation and nitrogen elimination, contributing to our understanding of its environmental fate (Wu et al., 2021).

  • Degradation Using Ultraviolet Activating Persulfate

    The degradation efficiency of 1H-benzotriazole with ultraviolet activating persulfate (UV/PS) is evaluated, offering insights into cost-effective and environmentally friendly treatment methods for the removal of benzotriazoles from wastewater. This study highlights the transformation products and potential for detoxification of 1H-benzotriazole using UV/PS (Ye et al., 2018).

Properties

IUPAC Name

1-prop-2-ynylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIJKQXOOIWWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142321-23-1
Record name 1-Propargyl-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Propargyl-1H-benzotriazole enable the synthesis of complex heterocycles?

A: this compound serves as a precursor to triazapentalenes, a class of reactive intermediates. In the presence of a gold(I) catalyst, 1-propargyl-1H-benzotriazoles undergo a 5-endo-dig cyclization to form triazapentalenes. These intermediates can then react with various partners, such as alkynes and nitriles, in a controlled manner to construct diverse heterocyclic systems. For instance, they can react with gold-activated alkynes to form pyrazoles, which can further react with nitriles to yield 2-imidazolyl-1-pyrazolylbenzenes [].

Q2: What role does the gold catalyst play in these reactions?

A: The gold catalyst is essential for several steps in the reaction cascade. It activates the alkyne towards nucleophilic attack by the triazapentalene intermediate []. Following triazole ring-opening, a key α-imino gold carbene complex is formed. This carbene complex can then undergo further reactions, such as formal insertion into carbon-carbon bonds, leading to the formation of indoles [].

Q3: Are there any computational studies that support the proposed reaction mechanisms?

A: Yes, computational analyses have been conducted to elucidate the mechanism of 3H-indole formation via the formal insertion of an α-imino gold carbene complex into a carbon-carbon bond. These studies suggest that the steric bulk of the gold ligand plays a critical role in directing the conformation of the carbene complex, favoring its approach to the reactive site through stabilizing aromatic interactions. Moreover, negative crossover experiments have ruled out a cationic arene migration pathway, further supporting the proposed mechanism [].

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